molecular formula C15H16N2OS B12116202 Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- CAS No. 1152505-03-7

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-

Cat. No.: B12116202
CAS No.: 1152505-03-7
M. Wt: 272.4 g/mol
InChI Key: PTAUOSFQLPBXAO-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is a complex organic compound that features a benzenecarbothioamide core with a pyridinyl ethoxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenecarbothioamide with 2-(2-pyridinyl)ethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridinyl group can facilitate binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioamide, 4-chloro-N-[2-(dimethylamino)ethyl]-N-2-pyridinyl-: Similar structure but with a chloro and dimethylamino substituent.

    Benzenecarbothioamide, N-methyl-N-2-pyridinyl-: Contains a methyl group instead of the ethoxy methyl group.

Uniqueness

Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]- is unique due to its specific substituent pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

1152505-03-7

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

4-(2-pyridin-2-ylethoxymethyl)benzenecarbothioamide

InChI

InChI=1S/C15H16N2OS/c16-15(19)13-6-4-12(5-7-13)11-18-10-8-14-3-1-2-9-17-14/h1-7,9H,8,10-11H2,(H2,16,19)

InChI Key

PTAUOSFQLPBXAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCOCC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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